Cas no 1096308-30-3 (4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid)

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
- Z234893867
-
- インチ: 1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19)
- InChIKey: BDSDNHNWDSQGIK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C=C(C=CC=2C=1)C1=CNC=C1C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 360
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 62.3
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53502-0.05g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 0.05g |
$135.0 | 2023-02-10 | |
Enamine | EN300-53502-0.5g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 0.5g |
$480.0 | 2023-02-10 | |
Enamine | EN300-53502-0.25g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 0.25g |
$288.0 | 2023-02-10 | |
TRC | M266173-10mg |
4-(6-Methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic Acid |
1096308-30-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-53502-2.5g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 2.5g |
$1202.0 | 2023-02-10 | |
Enamine | EN300-53502-0.1g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 0.1g |
$202.0 | 2023-02-10 | |
Chemenu | CM475457-1g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-53502-5.0g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 5.0g |
$1779.0 | 2023-02-10 | |
Enamine | EN300-53502-1.0g |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95% | 1.0g |
$614.0 | 2023-02-10 | |
Chemenu | CM475457-250mg |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid |
1096308-30-3 | 95%+ | 250mg |
$*** | 2023-04-03 |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acidに関する追加情報
Professional Introduction to 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic Acid (CAS No. 1096308-30-3)
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid, with the CAS number 1096308-30-3, is a significant compound in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development and material science. The combination of a naphthalene ring substituted with a methoxy group and a pyrrole carboxylic acid moiety makes it a versatile scaffold for various chemical modifications and biological studies.
The compound's structure consists of a pyrrole ring connected to a naphthalene derivative through an ester linkage. The presence of the 6-methoxynaphthalen-2-yl group introduces hydrophobicity and electronic characteristics that can influence its interactions with biological targets. This feature has made it a subject of interest for researchers exploring novel pharmacophores. The carboxylic acid group at the 3-position of the pyrrole ring provides a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in heterocyclic compounds due to their wide range of biological activities. Pyrrole derivatives, in particular, have been extensively studied for their potential as antimicrobial, antiviral, and anticancer agents. The compound 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid is no exception and has been explored in several preclinical studies for its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The structural motif allows for easy modification at multiple sites, enabling researchers to fine-tune its properties for specific applications. For instance, the methoxy group on the naphthalene ring can be replaced with other functional groups to alter solubility, metabolic stability, or binding affinity. Similarly, the carboxylic acid group can be converted into esters, amides, or other derivatives to enhance bioavailability or target specificity.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid contribute to this diversity by offering unique structural features that may not be present in more conventional scaffolds. This has led to increased interest in using such compounds as starting points for structure-based drug design.
The compound has also been investigated for its potential role in material science. Its ability to form stable complexes with other molecules makes it a candidate for applications in catalysis, sensing, and polymer chemistry. The interplay between the naphthalene and pyrrole moieties can lead to interesting electronic properties, which are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
In conclusion, 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 1096308-30-3) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing scientific knowledge and technological innovation.
1096308-30-3 (4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid) 関連製品
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)
- 2122519-54-2(ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)




